molecular formula C10H11ClN2O2 B1298388 N-[4-(acetylamino)phenyl]-2-chloroacetamide CAS No. 2653-10-3

N-[4-(acetylamino)phenyl]-2-chloroacetamide

Cat. No. B1298388
CAS RN: 2653-10-3
M. Wt: 226.66 g/mol
InChI Key: UMOGUGDPRBDPOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide compounds has been explored in various studies. For instance, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved the use of Fourier transform infrared (FTIR) and FT-Raman spectra, along with normal co-ordinate analysis to investigate the vibrational characteristics of the compounds . Another study focused on the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, which was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, using tetrahydrofuran (THF) as the solvent . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was performed through a multi-step process involving acetylation, esterification, and ester interchange steps, yielding high percentages of the target compound .

Molecular Structure Analysis

The molecular structure of these acetamide derivatives was characterized using various spectroscopic techniques. In the case of the methylphenyl acetamides, ab initio and density functional theory (DFT) studies were conducted to determine the structural and vibrational characteristics, which also provided insights into the steric influence of the methyl group on the amide group . For N-phenyl-2,2-di(4-chlorophenoxy)acetamide, the structure was confirmed by IR, ^1H NMR, and elemental analysis . Similarly, the molecular structure of 2-hydroxy-N-methyl-N-phenyl-acetamide was identified through IR and mass spectrometry (MS) spectroscopy, combined with elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully optimized. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide required optimization of feed composition, reaction temperature, and reaction time to achieve a 75% yield . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved a series of reactions, including acetylation catalyzed by triethylamide, esterification with anhydrous sodium acetate, and ester interchange with methanol catalyzed by potassium hydroxide, resulting in high yields at each step .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives were inferred from their synthesis and molecular structure analyses. The vibrational spectroscopy studies provided information on the fundamental modes and potential energy distribution, which are related to the physical properties of the compounds . The optimized reaction conditions for the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide suggest its stability under specific temperatures and reaction times . The high yields obtained in the multi-step synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide indicate favorable physical properties for the reaction intermediates and the final product .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of Colon Carcinoma .

Summary of the Application

“N-[4-(acetylamino)phenyl]-2-chloroacetamide”, also known as CI-994, is an antitumor cytostatic agent currently undergoing clinical trial . It has been used in the study of HCT-8 colon carcinoma .

Methods of Application or Experimental Procedures

CI-994 has been shown to be a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells . In assays of isolated enzymes, CI-994 inhibited HDAC-1 and HDAC-2 in a concentration-dependent fashion but had no effect on the activity of the prototypical histone acetyltransferase GCN5 . Acetylated histone H3-specific Western blots were used to monitor histone acetylation in HCT-8 colon carcinoma cells treated with CI-994 in vitro .

Results or Outcomes

CI-994 induced hyperacetylation of H3 in a time- and dose-dependent fashion . H3 hyperacetylation was detectable as early as 30 min after the addition of CI-994 to cells . These data demonstrate that inhibition of HDAC is an early event in cells treated with CI-994 and suggest that this inhibition is mechanistically related to the antitumor activity of this compound .

Application in Chemical Biology and Polymer Chemistry

Specific Scientific Field

The specific scientific field of this application is Chemical Biology and Polymer Chemistry .

Summary of the Application

“N-[4-(acetylamino)phenyl]-2-chloroacetamide”, also known as [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF), is a solid reagent that provides a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .

Methods of Application or Experimental Procedures

AISF is used in the synthesis of synthetic precursors. It is also used in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination applications .

Results or Outcomes

The utility of AISF is demonstrated in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides .

Application in Histone Acetylation

Specific Scientific Field

The specific scientific field of this application is Histone Acetylation .

Summary of the Application

“N-[4-(acetylamino)phenyl]-2-chloroacetamide”, also known as CI-994 or N-acetyldinaline, is an antitumor cytostatic agent currently undergoing clinical trial . It has been shown to be a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells .

Methods of Application or Experimental Procedures

In assays of isolated enzymes, CI-994 inhibited HDAC-1 and HDAC-2 in a concentration-dependent fashion but had no effect on the activity of the prototypical histone acetyltransferase GCN5 . Acetylated histone H3-specific Western blots were used to monitor histone acetylation in cells treated with CI-994 in vitro .

Results or Outcomes

CI-994 induced hyperacetylation of H3 in a time- and dose-dependent fashion . H3 hyperacetylation was detectable as early as 30 min after the addition of CI-994 to cells . These data demonstrate that inhibition of HDAC is an early event in cells treated with CI-994 and suggest that this inhibition is mechanistically related to the antitumor activity of this compound .

Application in Synthesis of Sulfur (VI) Fluorides

Specific Scientific Field

The specific scientific field of this application is Chemical Synthesis .

Summary of the Application

“N-[4-(acetylamino)phenyl]-2-chloroacetamide”, also known as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), is a solid reagent that provides a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .

Methods of Application or Experimental Procedures

AISF is used in the synthesis of sulfur (VI) fluorides .

Results or Outcomes

The utility of AISF is demonstrated in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides .

Application in Chemical Structure Analysis

Specific Scientific Field

The specific scientific field of this application is Chemical Structure Analysis .

Summary of the Application

“N-[4-(acetylamino)phenyl]-2-chloroacetamide”, also known as N-Acetyl-4,4’-diaminodiphenylsulfone, is used in the analysis of chemical structures .

Methods of Application or Experimental Procedures

The chemical structure of “N-[4-(acetylamino)phenyl]-2-chloroacetamide” is analyzed using various techniques such as mass spectrometry .

Results or Outcomes

The analysis provides valuable information about the molecular weight, chemical structure, and other properties of "N-[4-(acetylamino)phenyl]-2-chloroacetamide" .

Safety And Hazards

As of now, specific safety and hazard information for N-[4-(acetylamino)phenyl]-2-chloroacetamide is not available . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for N-[4-(acetylamino)phenyl]-2-chloroacetamide are not clear as it depends on the research interest and its potential applications. As this compound is provided to early discovery researchers, it could be used in a variety of research contexts .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGUGDPRBDPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350447
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-chloroacetamide

CAS RN

2653-10-3
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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